molecular formula C8H7Br2NO2 B1337785 1,2-Bis(bromomethyl)-4-nitrobenzene CAS No. 6425-66-7

1,2-Bis(bromomethyl)-4-nitrobenzene

Cat. No.: B1337785
CAS No.: 6425-66-7
M. Wt: 308.95 g/mol
InChI Key: MZEFZKJSWNPTPL-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 1,2-Bis(bromomethyl)-4-nitrobenzene has been a subject of interest in the field of organic synthesis. A study conducted by Guo Zhi-an (2009) focused on synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, through a process involving diazotization and bromination. The study highlights the significance of such compounds in synthetic chemistry, considering the factors affecting the reaction, such as raw material rate, reaction time, and temperature (Guo, 2009).

Crystallography and Molecular Structure

  • The molecular structure and crystallography of related nitrobenzene compounds have been extensively studied. For instance, Padmanabhan et al. (1987) determined the molecular structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene using X-ray crystallography. This research provides insights into the intramolecular hydrogen abstraction in these compounds upon UV light irradiation, which is crucial for understanding their reactivity and potential applications (Padmanabhan et al., 1987).

Chemical Reactions and Reactivity

  • Research by Ernst et al. (2013) explored the reactivity of the radical anions of related compounds like 1-bromo-4-nitrobenzene in ionic liquids. Their findings demonstrated a notable difference in reactivity in ionic solvents compared to conventional solvents, which is critical for understanding the behavior of these compounds in different chemical environments (Ernst et al., 2013).

Material Science and Polymer Research

  • In the field of material science and polymer research, compounds like this compound have been used as monomers. For example, a comparison study by Sanford et al. (1999) on different halomethylbenzenes as monomers for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] showed the potential of such compounds in the synthesis of high-yield polymers with desirable properties (Sanford et al., 1999).

Properties

IUPAC Name

1,2-bis(bromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEFZKJSWNPTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445869
Record name 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-66-7
Record name 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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